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Compound of Interest

Compound Name: 10-Undecen-1-ol

Cat. No.: B15588801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 10-undecen-1-ol and two structurally related alternatives: 9-decen-1-ol

and undecan-1-ol. While readily available, assigned experimental spectral data for these

specific compounds is limited in the public domain, this guide offers a detailed, predictive

analysis based on established spectroscopic principles. This comparison is valuable for

researchers in fields such as organic synthesis, natural product chemistry, and drug

development for the identification and characterization of long-chain functionalized alcohols.

Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of these aliphatic alcohols are characterized by signals from the terminal

alkene (for the unsaturated compounds), the alcohol moiety, and the long methylene chain. The

following table summarizes the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and integration values for the protons in each compound.
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Compound Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

10-Undecen-1-ol H-1 (CH₂OH) 3.64 Triplet 2H

H-2 1.56 Quintet 2H

H-3 to H-8 1.2-1.4 Multiplet 12H

H-9 (Allylic) 2.04 Quartet 2H

H-10 (=CH) 5.81 Multiplet (ddt) 1H

H-11 (=CH₂) 4.9-5.0 Multiplet 2H

OH Variable Singlet 1H

9-Decen-1-ol H-1 (CH₂OH) 3.64 Triplet 2H

H-2 1.56 Quintet 2H

H-3 to H-7 1.2-1.4 Multiplet 10H

H-8 (Allylic) 2.04 Quartet 2H

H-9 (=CH) 5.81 Multiplet (ddt) 1H

H-10 (=CH₂) 4.9-5.0 Multiplet 2H

OH Variable Singlet 1H

Undecan-1-ol H-1 (CH₂OH) 3.64 Triplet 2H

H-2 1.56 Quintet 2H

H-3 to H-10 1.2-1.4 Multiplet 16H

H-11 (CH₃) 0.88 Triplet 3H

OH Variable Singlet 1H
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The ¹³C NMR spectra provide complementary information, clearly distinguishing the sp²-

hybridized carbons of the double bond from the sp³-hybridized carbons of the aliphatic chain

and the carbon bearing the hydroxyl group.

Compound Assignment
Predicted Chemical Shift (δ,

ppm)

10-Undecen-1-ol C-1 (CH₂OH) 63.1

C-2 32.8

C-3 to C-8 25.7 - 29.6

C-9 (Allylic) 33.8

C-10 (=CH) 139.2

C-11 (=CH₂) 114.1

9-Decen-1-ol C-1 (CH₂OH) 63.0

C-2 32.8

C-3 to C-7 25.7 - 29.5

C-8 (Allylic) 33.8

C-9 (=CH) 139.2

C-10 (=CH₂) 114.1

Undecan-1-ol C-1 (CH₂OH) 63.2

C-2 32.9

C-3 to C-9 25.9 - 29.7

C-10 22.8

C-11 (CH₃) 14.2
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A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for

accurate structural elucidation and comparison.

1. Sample Preparation

Weigh approximately 5-10 mg of the alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

For ¹H NMR:

Acquire the spectrum using a standard pulse sequence.

Typical spectral width: -1 to 10 ppm.

Number of scans: 16-64, depending on the sample concentration.

A relaxation delay of 1-2 seconds is typically sufficient.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0 to 150 ppm.
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A greater number of scans (e.g., 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

A longer relaxation delay (e.g., 2-5 seconds) is often used.

3. Data Processing

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase correction and baseline correction to obtain a clean spectrum.

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

For ¹H NMR spectra, integrate the signals to determine the relative number of protons for

each resonance.

Visualization of 10-Undecen-1-ol
The following diagram illustrates the chemical structure of 10-undecen-1-ol, highlighting the

key functional groups.

Caption: Chemical structure of 10-undecen-1-ol.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 10-Undecen-1-
ol and Structurally Related Alcohols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588801#1h-nmr-and-13c-nmr-spectral-analysis-of-
10-undecen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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